molecular formula C20H21NO6S B14227883 Agn-PC-007ssr CAS No. 792955-16-9

Agn-PC-007ssr

Katalognummer: B14227883
CAS-Nummer: 792955-16-9
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: NVAAUSRLEJPIDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-007ssr undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Agn-PC-007ssr has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Wirkmechanismus

The mechanism of action of Agn-PC-007ssr involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Agn-PC-007ssr include:

Uniqueness

This compound is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its unique features make it particularly valuable in certain applications, such as its high affinity for specific molecular targets and its potential therapeutic effects .

Eigenschaften

CAS-Nummer

792955-16-9

Molekularformel

C20H21NO6S

Molekulargewicht

403.5 g/mol

IUPAC-Name

4-[2-(3-benzoylphenyl)propanoylsulfamoyl]butanoic acid

InChI

InChI=1S/C20H21NO6S/c1-14(20(25)21-28(26,27)12-6-11-18(22)23)16-9-5-10-17(13-16)19(24)15-7-3-2-4-8-15/h2-5,7-10,13-14H,6,11-12H2,1H3,(H,21,25)(H,22,23)

InChI-Schlüssel

NVAAUSRLEJPIDP-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NS(=O)(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.